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PROTAC CDK9 degrader-7 -

PROTAC CDK9 degrader-7

Catalog Number: EVT-10993043
CAS Number:
Molecular Formula: C43H50Cl2N8O9
Molecular Weight: 893.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC CDK9 degrader-7 is a novel compound designed to selectively degrade cyclin-dependent kinase 9, a key player in transcription regulation and a target for cancer therapy. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which utilize bifunctional small molecules to induce targeted protein degradation via the ubiquitin-proteasome system. The development of PROTACs represents a significant advancement in therapeutic strategies, particularly in oncology, as they can overcome some limitations of traditional inhibitors by promoting the complete degradation of target proteins.

Source

The development of PROTAC CDK9 degrader-7 is based on previous research that identified effective CDK9 inhibitors and utilized advanced screening methods to optimize the design of degraders. The initial compound was derived from a selective CDK9 inhibitor, which was modified to enhance its binding affinity and degradation efficiency.

Classification

PROTAC CDK9 degrader-7 is classified as a small molecule drug within the broader category of targeted protein degraders. Its mechanism involves the formation of a ternary complex between the target protein (CDK9), an E3 ubiquitin ligase (such as cereblon), and the PROTAC itself, leading to ubiquitination and subsequent degradation of CDK9.

Synthesis Analysis

Methods

The synthesis of PROTAC CDK9 degrader-7 involves several key steps:

  1. Selection of Linker: The choice of linker is crucial for the efficacy of PROTACs. In this case, a biphenyl linker was utilized due to its rigidity, which promotes optimal ternary complex formation with CDK9 and cereblon.
  2. Chemical Modifications: The initial CDK9 inhibitor was modified to include reactive functional groups that facilitate linker attachment while maintaining high binding affinity.
  3. Library Construction: A focused library of potential degraders was synthesized using commercially available linkers, allowing for systematic optimization based on degradation efficiency.

Technical Details

The synthesis typically involves:

  • Coupling reactions to attach linkers to the active moiety.
  • Purification techniques, such as high-performance liquid chromatography, to isolate pure compounds.
  • Characterization methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm the structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of PROTAC CDK9 degrader-7 features:

  • A CDK9-binding moiety derived from a selective inhibitor.
  • A linker that connects the binding moiety to an E3 ligase ligand (e.g., cereblon).
  • Functional groups that enhance solubility and bioavailability.

Data

The structural data can be represented as follows:

ComponentDescription
Binding MoietySelective CDK9 inhibitor
Linker TypeBiphenyl linker
E3 Ligase LigandCereblon binding element
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the action of PROTAC CDK9 degrader-7 is ubiquitination, which occurs through the following steps:

  1. Formation of Ternary Complex: The PROTAC binds both CDK9 and cereblon, forming a stable ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on CDK9.
  3. Proteasomal Degradation: Ubiquitinated CDK9 is recognized by the proteasome and subsequently degraded.

Technical Details

This process involves:

  • Specific interactions between the PROTAC, target protein, and E3 ligase.
  • Kinetics studies indicating optimal concentrations for effective degradation without saturation effects.
Mechanism of Action

Process

The mechanism by which PROTAC CDK9 degrader-7 exerts its effects can be summarized as follows:

  1. Binding: The compound binds to CDK9 with high affinity.
  2. Recruitment: It simultaneously recruits cereblon, facilitating the formation of a ternary complex.
  3. Ubiquitination and Degradation: The complex leads to ubiquitination of CDK9, marking it for degradation by the proteasome.

Data

Experimental data indicate that PROTAC CDK9 degrader-7 achieves significant degradation rates under specific conditions, with studies showing complete degradation within hours under optimal concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically around 400-600 g/mol depending on modifications.
  • Solubility: Generally soluble in organic solvents; specific solubility data should be obtained from experimental results.

Chemical Properties

  • Stability: Stability in biological environments is critical for efficacy; studies indicate good stability against metabolic degradation.
  • pH Sensitivity: The compound's activity may vary with pH; optimal conditions are usually determined during development.
Applications

Scientific Uses

PROTAC CDK9 degrader-7 has significant potential applications in cancer research and therapy:

  • Targeted Cancer Therapy: By selectively degrading CDK9, it can disrupt transcriptional programs essential for cancer cell proliferation.
  • Combination Therapies: It may enhance the efficacy of existing therapies by targeting resistance mechanisms associated with traditional inhibitors.
  • Research Tool: As a model compound, it can be used in studies aimed at understanding protein degradation pathways and developing new therapeutic strategies targeting other proteins involved in cancer progression.
Introduction to CDK9 as a Therapeutic Target in Oncogenesis

Transcriptional Regulation by Cyclin-Dependent Kinase 9-Cyclin T1/Positive Transcription Elongation Factor b Complex in Malignancies

The cyclin-dependent kinase 9-cyclin T1 heterodimer forms the functional positive transcription elongation factor b complex, which resolves promoter-proximal pausing of RNA polymerase II. Structural analyses reveal unique features distinguishing cyclin-dependent kinase 9 from cell cycle cyclin-dependent kinases:

  • A 26° rotational shift in cyclin T1 orientation relative to cyclin-dependent kinase 9, creating a sparse interface that permits regulatory flexibility [3]
  • Autophosphorylation at threonine 186 in the activation loop, essential for kinase activity and recruitment of regulatory factors like 7SK nuclear RNA [3] [6]
  • C-terminal helices in cyclin T1 that mediate interactions with viral proteins (e.g., human immunodeficiency virus Tat) and cellular regulators (e.g., hexamethylene bisacetamide-induced protein 1) [3]

In cancer cells, cyclin-dependent kinase 9 hyperactivity sustains proliferation by maintaining elevated levels of MCL-1 (half-life <60 minutes), epidermal growth factor receptor, and other oncoproteins. Hematologic malignancies exhibit particular dependence on this axis, though solid tumors (e.g., prostate, breast) likewise exploit cyclin-dependent kinase 9 for survival [6].

Rationale for Targeted Degradation Over Catalytic Inhibition in Cyclin-Dependent Kinase 9 Modulation

Traditional adenosine triphosphate-competitive inhibitors (e.g., flavopiridol) transiently block cyclin-dependent kinase 9 kinase activity but face limitations:

Table 1: Catalytic Inhibition vs. Degradation of Cyclin-Dependent Kinase 9

ParameterCatalytic InhibitorsDegradation (PROTACs)
MechanismOccupies adenosine triphosphate pocketInduces ubiquitin-mediated proteolysis
Duration of EffectTransient (dose-dependent)Sustained (post-degradation)
Kinome Rewiring CompensationFrequent (kinase-independent scaffolding)Minimized (eliminates all functions)
Selectivity ChallengeHigh (conserved adenosine triphosphate site)Enhanced (surface lysine exploitation)
Target VulnerabilityActivating mutations reduce efficacyEffective against mutant variants

Degradation overcomes kinase-independent scaffolding functions of cyclin-dependent kinase 9 and prevents compensatory kinome reprogramming observed with inhibitors. For example, receptor tyrosine kinase inhibition triggers alternative pathway activation, whereas degradation ablates all target-mediated signaling [4] [5].

Proteolysis-Targeting Chimera Technology: Mechanistic Foundations and Advantages in Kinome Reprogramming

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules comprising:

  • Target Protein Ligand: Binds cyclin-dependent kinase 9 (e.g., aminopyrazole-based inhibitor)
  • E3 Ubiquitin Ligase Ligand: Recruits cereblon or von Hippel-Lindau ligase
  • Linker: Spatially optimizes ternary complex formation

Upon engaging both cyclin-dependent kinase 9 and E3 ligase, the proteolysis-targeting chimera triggers ubiquitination of surface lysines on cyclin-dependent kinase 9, leading to proteasomal degradation. Key advantages include:

  • Catalytic Efficiency: A single proteolysis-targeting chimera molecule degrades multiple cyclin-dependent kinase 9 molecules [5]
  • Target Selectivity: Exploits differential lysine accessibility among kinases (e.g., cyclin-dependent kinase 9 vs. cyclin-dependent kinase 2/5) [5]
  • Extended Pharmacology: Degradation effects persist beyond drug clearance [8]

PROTAC CDK9 Degrader-7: Structure and Mechanism

Properties

Product Name

PROTAC CDK9 degrader-7

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide

Molecular Formula

C43H50Cl2N8O9

Molecular Weight

893.8 g/mol

InChI

InChI=1S/C43H50Cl2N8O9/c44-28-13-11-14-29(45)37(28)40(58)49-30-24-47-51-38(30)41(59)48-26-19-22-52(23-20-26)35(56)16-8-6-4-2-1-3-5-7-9-21-46-34(55)25-62-32-15-10-12-27-36(32)43(61)53(42(27)60)31-17-18-33(54)50-39(31)57/h10-15,24,26,31H,1-9,16-23,25H2,(H,46,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)

InChI Key

VOTFYHWCGUFSOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

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